Cas no 868375-53-5 (N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a dihydrobenzothiazole core and a substituted benzamide moiety, may contribute to selective biological activity. The presence of a fluorine atom enhances metabolic stability and binding affinity, while the methyl groups influence steric and electronic properties. This compound is of interest for its potential as a scaffold in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined chemical structure allows for precise modifications to optimize pharmacokinetic and pharmacodynamic properties. Suitable for research use under controlled conditions.
N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide structure
868375-53-5 structure
Product Name:N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide
CAS No:868375-53-5
MF:C16H13FN2OS
MW:300.350625753403
CID:6439225
Update Time:2025-10-05

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide
    • JQQDPLQLZXNANW-VLGSPTGOSA-N
    • Inchi: 1S/C16H13FN2OS/c1-10-6-3-4-7-11(10)15(20)18-16-19(2)14-12(17)8-5-9-13(14)21-16/h3-9H,1-2H3/b18-16-
    • InChI Key: JQQDPLQLZXNANW-VLGSPTGOSA-N
    • SMILES: C(/N=C1/N(C)C2=C(F)C=CC=C2S/1)(=O)C1=CC=CC=C1C

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide Pricemore >>

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Additional information on N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide

Introduction to CAS No. 868375-53-5: N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide

The compound with CAS No. 868375-53-5, known as N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are widely studied for their unique electronic properties and reactivity. The benzothiazole core of this molecule is further substituted with a fluorine atom and a methyl group, while the imine functionality introduces additional versatility in its chemical behavior.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and materials science. For instance, researchers have explored the use of such compounds in the development of novel antibiotics and anticancer agents due to their ability to interact with biological targets in unique ways. The presence of a fluorine atom in this compound is particularly interesting, as fluorinated compounds often exhibit enhanced bioavailability and stability compared to their non-fluorinated counterparts.

The synthesis of N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide involves a multi-step process that typically begins with the preparation of the benzothiazole core. This is followed by functionalization with the imine group and subsequent substitution reactions to introduce the fluorine and methyl groups. The stereochemistry at the imine carbon (Z configuration) plays a crucial role in determining the compound's physical and chemical properties.

In terms of applications, this compound has shown promise in several areas. In the field of pharmaceutical chemistry, it has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways. Additionally, its electronic properties make it a candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in computational chemistry have enabled researchers to predict its electronic behavior more accurately, further aiding its application development.

The structural uniqueness of this compound also makes it an interesting subject for academic research. Chemists are particularly intrigued by its ability to form stable complexes with metal ions, which could lead to innovative uses in catalysis and sensing technologies. Furthermore, its fluorinated benzothiazole moiety has been found to exhibit strong fluorescence under certain conditions, opening up possibilities in bioimaging and analytical chemistry.

As research into benzothiazole derivatives continues to evolve, compounds like CAS No. 868375-53-5 are expected to play a pivotal role in driving innovation across multiple disciplines. Their ability to combine structural diversity with functional versatility positions them as valuable tools for addressing some of the most pressing challenges in modern science.

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